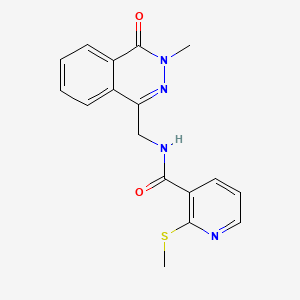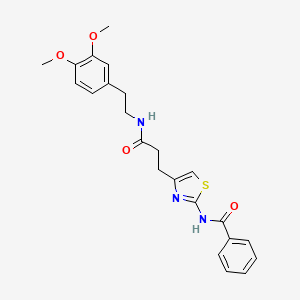amino]thiophene-2-carboxamide CAS No. 1358248-18-6](/img/structure/B2648089.png)
N-allyl-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Functionalization
Substituted allylic sulfides, including compounds similar to N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide, are utilized as chain-transfer agents in the free-radical polymerization process. This method allows for the preparation of low molecular weight polymers, such as polystyrene and poly(methyl methacrylate), capped with various functional groups (carboxy, hydroxy, trialkoxysilyl, or amino). This approach is significant for synthesizing α,ω-dicarboxypolystyrene or poly(methyl methacrylate), α-hydroxy-ω-carboxy- and α,ω-dihydroxy-terminated polystyrene, and other polymers with specific end-group functionalities (Meijs, Morton, Rizzardo, & Thang, 1991).
Thromboxane Compound Synthesis
In the realm of thromboxane compound synthesis, N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide-like molecules serve as chiral precursors for constructing the ring systems of thromboxane A2 and B2. These precursors are prepared via the Claisen-type rearrangement of suitably substituted hex-3-enopyranosides, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological applications (Pelyvás, Lindhorst, & Thiem, 1990).
Functionalized Ligand Synthesis
The Mo(CO)3 fragment has been used as an organometallic protection group in synthesizing functionalized tripodal phosphine ligands, where N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide-like compounds could potentially play a role. This strategy involves the treatment of Mo(CO)6 with specific ligands at elevated temperatures, leading to high-yield products that are further functionalized to produce carboxylic acid, hydroxymethyl, and carboxamide complexes. Such methods are critical for the development of ligands with tailored properties for catalysis and material science applications (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).
These applications underscore the compound's relevance in creating polymers with specific end-group functionalities, synthesizing thromboxane compounds, and developing functionalized ligands. The versatility of N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide in various chemical syntheses highlights its potential in advancing research in materials science, organic chemistry, and pharmacology.
Eigenschaften
IUPAC Name |
methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-5-6-18-17(10-14)20(11-19(24-18)22(26)30-4)31-12-21(25)23-13-7-15(28-2)9-16(8-13)29-3/h5-11H,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWQLZCVGUHYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2648006.png)
![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2648008.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)



![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)



![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)
![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)
